molecular formula C7H8ClNO B183069 2-Chloro-4-methoxyaniline CAS No. 29242-84-0

2-Chloro-4-methoxyaniline

Cat. No. B183069
CAS RN: 29242-84-0
M. Wt: 157.6 g/mol
InChI Key: LNEVUNYUJNORRV-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyaniline is a chemical compound that is structurally related to various compounds studied for their potential applications in medicine and materials science. Although the specific compound 2-Chloro-4-methoxyaniline is not directly mentioned in the provided papers, the related compounds provide insight into the chemical behavior and properties that could be expected from 2-Chloro-4-methoxyaniline.

Synthesis Analysis

The synthesis of related compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves a multi-step process including cyclization, nitration, and chlorination, starting from 4-methoxyaniline . This suggests that the synthesis of 2-Chloro-4-methoxyaniline could also involve chlorination of a methoxyaniline precursor. The synthesis process is noted for its simplicity, mild reaction conditions, and suitability for large-scale production.

Molecular Structure Analysis

X-ray analysis has been used to determine the solid-state structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This analysis reveals the presence of hydrogen bonding and π-π stacking interactions, which could also be relevant for understanding the molecular structure of 2-Chloro-4-methoxyaniline.

Chemical Reactions Analysis

The related compounds exhibit a variety of chemical behaviors, such as the formation of molecular complexes and the ability to undergo electropolymerization . These studies indicate that 2-Chloro-4-methoxyaniline may also participate in complex chemical reactions, potentially leading to the formation of polymers or complexes with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the novel binary organic complex formed from 4-chloroaniline shows significant transmittance efficiency and a specific band gap, which are important for material science applications . The electropolymerization of 2-methoxyaniline has been found to yield polymers with structures and properties that depend on the monomer concentration . These findings suggest that 2-Chloro-4-methoxyaniline could also exhibit unique optical and electronic properties that may be tuned by its concentration and reaction conditions.

Safety and Hazards

2-Chloro-4-methoxyaniline is classified as a warning under the GHS classification . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Anilines, the class of compounds to which 2-chloro-4-methoxyaniline belongs, are known to interact with various enzymes and receptors in the body .

Mode of Action

Anilines typically undergo nucleophilic substitution reactions . The chlorine atom in the 2-position and the methoxy group in the 4-position may influence the reactivity of the compound, potentially leading to unique interactions with its targets.

Biochemical Pathways

Anilines in general can participate in various biochemical reactions, including those involving enzymes like cytochrome P450 .

Pharmacokinetics

The compound’s molecular weight of 1576 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Anilines can cause a variety of effects depending on their specific structure and the targets they interact with .

properties

IUPAC Name

2-chloro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEVUNYUJNORRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328176
Record name 2-chloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxyaniline

CAS RN

29242-84-0
Record name 2-chloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-chloro-aniline (25.0 g, 121 mmol), copper iodide (23.1 g, 121 mmol), and a solution of sodium methoxide in methanol (28%, 125 mL) was stirred for 1 h at 100° C. The reaction mixture was poured into a mixture of hydrochloric acid (6 M, 100 mL) and ice, and washed with ethyl acetate. The aqueous phase was basified with aqueous sodium hydroxide (8 M) and extracted with ethyl acetate. The extracts was washed with brine, dried over sodium sulfate, filtrated, and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with a 30% ethyl acetate/n-hexane gradient mixture to give the title compound as a pale yellow oil (7.90 g, 50.1 mmol, 41%).
Quantity
25 g
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reactant
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23.1 g
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catalyst
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125 mL
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100 mL
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Yield
41%

Synthesis routes and methods II

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that 157.6 g (1.0 mole) of o-chloronitrobenzene was used instead of 137.1 g (1.0 mole) of o-nitrotoluene and a 50% aqueous solution of acetic acid was used instead of distilled water. The reaction required a period of 480 minutes with the absorption of 53.0 liters of hydrogen until its termination. Subsequently, the reaction solution was worked up in the same way as in Example 1 to give 8.5 g of o-chloroaniline as an initial distillate and 103.7 g (yield 65.5%) of 2-chloro-4-methoxyaniline (boiling point 141° to 143° C./20 mmHg) as a main distillate. The main distillate was found to have a purity of 99.5% by gas chromatography.
Quantity
157.6 g
Type
reactant
Reaction Step One
[Compound]
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aqueous solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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